molecular formula C15H16ClN3O2S B2787511 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide CAS No. 1171000-44-4

2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide

Cat. No. B2787511
CAS RN: 1171000-44-4
M. Wt: 337.82
InChI Key: WFHYDIYAAYGREQ-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and biological properties, which make it a promising candidate for drug development and research.

Mechanism of Action

The exact mechanism of action of 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. This is thought to be achieved through the induction of apoptosis, the inhibition of cell cycle progression, and the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide has been shown to exhibit several other biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of antibacterial agents.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide in lab experiments include its unique structure and biological properties, which make it a promising candidate for drug development and research. However, its limitations include its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research and development of 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its biological properties.
2. Exploration of the potential applications of this compound in the treatment of other diseases, such as inflammatory and infectious diseases.
3. Development of more efficient and cost-effective methods for the synthesis of this compound.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
5. Exploration of the potential use of this compound as a diagnostic tool for the detection of cancer.
Conclusion
In conclusion, 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its unique structure and biological properties. It has shown promising results in various fields of scientific research, particularly in the development of anticancer drugs. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in other areas of research.

Synthesis Methods

The synthesis of 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-chloroaniline with thiosemicarbazide to form 2-[(3-chlorophenyl)amino]thiazole-4-carboxylic acid hydrazide. This intermediate is then reacted with tetrahydrofurfuryl chloride to yield the final product.

Scientific Research Applications

2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug development. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

2-(3-chloroanilino)-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-10-3-1-4-11(7-10)18-15-19-13(9-22-15)14(20)17-8-12-5-2-6-21-12/h1,3-4,7,9,12H,2,5-6,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHYDIYAAYGREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide

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